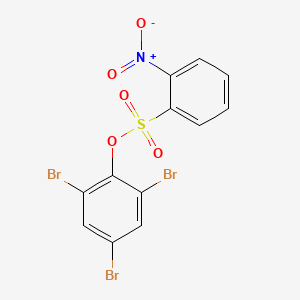
2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate, also known as TNBS, is a chemical compound that is widely used in scientific research. TNBS is a highly reactive compound that is commonly used as a reagent for the detection of primary amines in proteins and peptides.
Mécanisme D'action
The mechanism of action of 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate involves the reaction of the compound with primary amines in proteins and peptides. The reaction results in the formation of stable and highly fluorescent derivatives that can be easily detected using spectroscopic methods. 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate is highly selective for primary amines and does not react with other functional groups, making it a valuable tool for the quantification of proteins and peptides.
Biochemical and Physiological Effects:
2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate is not known to have any significant biochemical or physiological effects. However, the compound should be handled with care as it is highly reactive and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate for lab experiments include its high selectivity for primary amines, its ability to form stable and highly fluorescent derivatives, and its relatively simple synthesis method. However, 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate also has some limitations, including its potential for skin and eye irritation, its limited solubility in aqueous solutions, and its potential for interference with other compounds in biological samples.
Orientations Futures
There are several future directions for the use of 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate in scientific research. One potential direction is the development of new and improved methods for the quantification of proteins and peptides using 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate. Another potential direction is the use of 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate in the development of new diagnostic tools for the detection of diseases and disorders. Additionally, 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate could be used in the development of new drugs and therapies for the treatment of various diseases and disorders.
Méthodes De Synthèse
2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate can be synthesized through the reaction of 2,4,6-tribromophenol with 2-nitrobenzene-1-sulfonyl chloride in the presence of a base. The reaction results in the formation of 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate as a yellow crystalline solid. The synthesis of 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate is commonly used in scientific research as a reagent for the detection of primary amines in proteins and peptides. 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate reacts with primary amines to form stable and highly fluorescent derivatives that can be easily detected using spectroscopic methods. This makes 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate a valuable tool for the quantification of proteins and peptides in biological samples.
Propriétés
IUPAC Name |
(2,4,6-tribromophenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br3NO5S/c13-7-5-8(14)12(9(15)6-7)21-22(19,20)11-4-2-1-3-10(11)16(17)18/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYFCHGPYSYYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide](/img/structure/B2855077.png)
![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2855079.png)

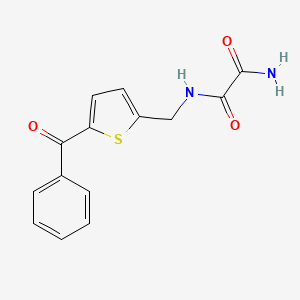
![2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2855083.png)
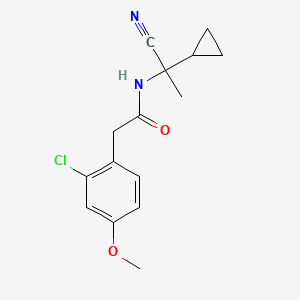
![1-Phenyl-2-azaspiro[3.4]octane](/img/structure/B2855090.png)
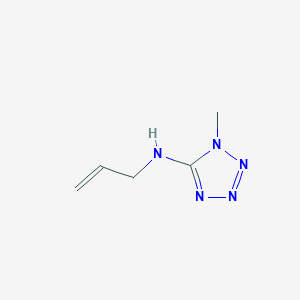
![1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2855094.png)

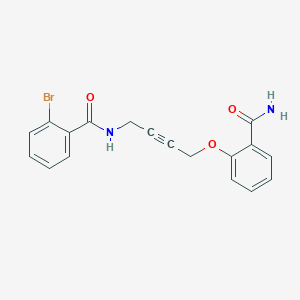
![N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![3-benzyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855099.png)